![molecular formula C5H4BF3O2S B2920657 5-(Trifluoromethyl)thiophene-3-boronic acid CAS No. 2242644-66-0](/img/structure/B2920657.png)
5-(Trifluoromethyl)thiophene-3-boronic acid
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Overview
Description
“5-(Trifluoromethyl)thiophene-3-boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in the synthesis of various compounds, including methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .
Synthesis Analysis
The synthesis of “5-(Trifluoromethyl)thiophene-3-boronic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular weight of “5-(Trifluoromethyl)thiophene-3-boronic acid” is 195.96 . Its IUPAC name is 5-(trifluoromethyl)-3-thienylboronic acid .Chemical Reactions Analysis
“5-(Trifluoromethyl)thiophene-3-boronic acid” is involved in various chemical reactions. For instance, it is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 5-(Trifluoromethyl)thiophene-3-boronic acid, focusing on various unique applications:
Chemical Synthesis
This compound is utilized as a reactant for functionalization via lithiation and reaction with electrophiles. It plays a role in selective rhodium-catalyzed conjugate addition reactions and is involved in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .
Pharmaceutical Research
In the pharmaceutical field, 5-(Trifluoromethyl)thiophene-3-boronic acid serves as an important raw material and intermediate. It is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs .
Sensing Applications
Boronic acids, including this compound, have interactions with cis-diols which are leveraged in sensing applications. They are part of sensor molecules that improve selectivity towards specific analytes .
Suzuki–Miyaura Coupling
This compound is selected for Suzuki–Miyaura coupling reactions due to its ability to facilitate transmetalation processes, which are crucial for the synthesis of various organic compounds .
Neutron Capture Therapy
Boronic acids and their esters, such as 5-(Trifluoromethyl)thiophene-3-boronic acid, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mechanism of Action
Target of Action
5-(Trifluoromethyl)thiophene-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways . This reaction can be used to create a wide variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.
Result of Action
The primary result of the action of 5-(Trifluoromethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties .
Action Environment
The efficacy and stability of 5-(Trifluoromethyl)thiophene-3-boronic acid can be influenced by various environmental factors. For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It can also undergo proteodeboronation, oxidation, and nucleophilic attack . The use of organotrifluoroborate salts can suppress these side reactions . The slow release rate of the active boronic acid from these salts contributes to the attenuation of these side-products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(trifluoromethyl)thiophen-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSWMNWCOLUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)thiophene-3-boronic acid |
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